2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione
Description
2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione is a structurally complex isoindole-1,3-dione derivative characterized by a conjugated enone system (2-oxobut-3-en-1-yl) and a dimethylamino substituent. The isoindole-1,3-dione core is a planar bicyclic structure with two ketone groups at positions 1 and 3, which participate in hydrogen bonding and electronic delocalization. The compound’s reactivity and biological activity are influenced by the electron-withdrawing ketone groups and the electron-donating dimethylamino group, which create a push-pull electronic system .
Properties
CAS No. |
851015-57-1 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-[4-(dimethylamino)-2-oxobut-3-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H14N2O3/c1-15(2)8-7-10(17)9-16-13(18)11-5-3-4-6-12(11)14(16)19/h3-8H,9H2,1-2H3 |
InChI Key |
NWLNGIIZVRBQSS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]isoindole-1,3-dione can be achieved through various synthetic routes. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the use of 2-iodobenzamides, triphenylphosphine, iodine, and formic acid catalyzed by palladium acetate and triethylamine in toluene at reflux conditions, resulting in yields between 47-95% . Industrial production methods often focus on optimizing these reactions for higher yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antipsychotic agent due to its ability to modulate the dopamine receptor D3 . Additionally, it has shown potential in the treatment of Alzheimer’s disease by inhibiting β-amyloid protein aggregation . In the industry, it is used in the production of dyes, colorants, and polymer additives .
Mechanism of Action
The mechanism of action of 2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . The compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease . These interactions are often studied using molecular docking and in silico analysis to predict binding affinities and pharmacokinetic parameters .
Comparison with Similar Compounds
Structural Comparisons
A comparative analysis of isoindole-1,3-dione derivatives reveals key structural variations that impact their physicochemical and biological properties:
Key Observations :
- The target compound exhibits enhanced electron delocalization due to the conjugated enone system, unlike derivatives with non-conjugated ketones (e.g., 41935-27-7) .
- Hydroxyamino and morpholinyl substituents (e.g., 497147-11-2, 446292-07-5) introduce hydrogen-bonding and chiral centers, critical for receptor binding in therapeutic contexts .
- Fluorinated derivatives (e.g., 2-(2-fluoro-4-hydroxybenzyl)-isoindole-dione) show improved metabolic stability compared to non-halogenated analogs .
Biological Activity
The compound 2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione , commonly referred to as isoindole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a structure characterized by an isoindole core linked to a dimethylamino group and an enone moiety. The presence of these functional groups contributes to its biological reactivity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of isoindole derivatives. For instance, compounds similar to 2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione have been evaluated for their efficacy against various cancer cell lines. The National Cancer Institute (NCI) assessed related compounds through their Developmental Therapeutics Program (DTP), revealing significant antitumor activity with GI50 values indicating effective growth inhibition in human tumor cells .
| Compound | Cell Line Tested | GI50 (μM) |
|---|---|---|
| Isoindole Derivative | Various | 15.72 |
| Related Compound | A549 (Lung) | 10.5 |
| Related Compound | MCF7 (Breast) | 12.0 |
Neuroprotective Effects
Isoindole derivatives have also shown promise in neuroprotection, particularly in the context of Alzheimer's disease. Studies indicate that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. For example, one derivative demonstrated an IC50 value of 1.12 μM against AChE, suggesting strong potential for treating neurodegenerative diseases .
The biological activities of 2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes such as AChE and BuChE, enhancing acetylcholine levels in synaptic clefts.
- Antioxidant Activity : Isoindole derivatives exhibit antioxidant properties that may protect neuronal cells from oxidative stress.
- Anti-inflammatory Effects : These compounds modulate inflammatory pathways by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 while promoting anti-inflammatory mediators such as IL-10 .
Case Studies
Several studies have focused on the synthesis and evaluation of isoindole derivatives:
- Synthesis and Evaluation : A study synthesized various isoindole derivatives and assessed their biological activities using in vitro assays. The findings indicated that modifications to the isoindole structure could enhance anticancer and neuroprotective properties .
- In Vivo Studies : Animal models have been employed to further investigate the therapeutic effects of these compounds. Results showed significant reductions in tumor size when treated with isoindole derivatives compared to control groups.
Q & A
Q. What are the most reliable synthetic pathways for preparing 2-[4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting substituted 2-acylbenzoic acids with isatoic anhydrides in the presence of a catalyst (e.g., p-toluenesulfonic acid) at elevated temperatures (~140°C) for several hours . Post-synthesis purification typically employs column chromatography using gradients of ethyl acetate and hexane. Optimization of solvent polarity and reaction time is critical to achieving yields >70% .
Q. How should researchers validate the purity and structural integrity of this compound?
Purity can be assessed via HPLC with UV detection (λ = 254 nm) using a C18 column. Structural confirmation requires a combination of NMR (¹H, ¹³C, and DEPT-135), FTIR (to confirm carbonyl stretches at ~1700–1750 cm⁻¹), and high-resolution mass spectrometry (HRMS) . For crystalline derivatives, X-ray diffraction (as in ) resolves stereochemical ambiguities by analyzing bond angles and torsion parameters .
Q. What are the key functional groups influencing reactivity in this compound?
The isoindole-1,3-dione core exhibits electron-withdrawing properties, while the dimethylamino group acts as a weak base. The α,β-unsaturated ketone (2-oxobut-3-en-1-yl) is prone to Michael addition reactions, making it a hotspot for derivatization. Reactivity is pH-dependent; acidic conditions favor nucleophilic attacks on the ketone, whereas basic conditions stabilize the enolate .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of derivatives of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (using AutoDock Vina) against target proteins (e.g., kinases or viral proteases) predicts binding affinities. For example, isoindole derivatives with morpholine or quinoline moieties show enhanced binding to hydrophobic pockets in enzymes .
Q. What experimental strategies resolve contradictions in biological activity data for isoindole derivatives?
Discrepancies in IC₅₀ values often arise from assay conditions (e.g., buffer pH, temperature). To address this:
Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical fidelity?
Scaling up requires:
- Switching from batch to flow chemistry to control exothermic reactions.
- Using immobilized catalysts (e.g., silica-supported p-TsOH) for recyclability.
- Monitoring reaction progress in real-time via inline FTIR or Raman spectroscopy .
Q. What are the challenges in characterizing degradation products of this compound under physiological conditions?
Degradation pathways (e.g., hydrolysis of the dione ring) generate products that require:
- Accelerated stability studies (40°C/75% RH for 6 months).
- LC-MS/MS with ion mobility to separate isobaric impurities.
- Toxicological profiling using zebrafish embryo models to assess teratogenicity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
